Benzoicacid, 3-chloro-4-(fluorosulfonyl)-
Description
The exact mass of the compound Benzoicacid, 3-chloro-4-(fluorosulfonyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210249. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-fluorosulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXQPRQNKIOTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308845 | |
| Record name | Benzoicacid, 3-chloro-4-(fluorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33866-05-6 | |
| Record name | NSC210249 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoicacid, 3-chloro-4-(fluorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(fluorosulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Significance of Highly Functionalized Aromatic Carboxylic Acids
Highly functionalized aromatic carboxylic acids are a cornerstone of modern organic synthesis, prized for their utility as versatile building blocks. These compounds, characterized by a carboxyl group (-COOH) attached to an aromatic ring that bears additional functional groups, are pivotal in constructing a vast array of organic molecules. numberanalytics.com Their significance spans numerous scientific disciplines, from pharmaceuticals and agrochemicals to materials science. numberanalytics.comresearchgate.net
The presence of multiple distinct functional groups on a single aromatic ring allows for selective and sequential chemical transformations. The carboxyl group itself can be converted into esters, amides, and other derivatives, while the additional substituents provide sites for further modification, such as cross-coupling reactions. numberanalytics.comresearchgate.net This multi-functionality is crucial for the efficient synthesis of complex natural products, the development of active pharmaceutical ingredients (APIs), and the creation of advanced materials like metal-organic frameworks (MOFs) and specialized polymers. numberanalytics.commdpi.comossila.com For instance, derivatives of aromatic carboxylic acids are fundamental to the production of widely used polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). numberanalytics.com The strategic placement of these functional groups influences the molecule's electronic properties, reactivity, and three-dimensional structure, making these acids indispensable precursors in both academic research and industrial applications. numberanalytics.comnumberanalytics.com
Benzoic Acid, 3 Chloro 4 Fluorosulfonyl As a Representative Scaffold in Chemical Research
Benzoic acid, 3-chloro-4-(fluorosulfonyl)- stands out as a representative example of a highly functionalized scaffold in contemporary chemical research. Its structure is distinguished by three key functional groups on the benzene (B151609) ring: a carboxylic acid at position 1, a chloro group at position 3, and a fluorosulfonyl group at position 4. uni.lu This specific arrangement of an electron-withdrawing chloro group and the exceptionally reactive fluorosulfonyl group, combined with the versatile carboxylic acid handle, makes it a powerful and adaptable building block.
The most critical feature of this molecule is the fluorosulfonyl (-SO2F) moiety. This group is a key participant in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions, a category of click chemistry developed by Nobel laureate K. Barry Sharpless. rsc.org SuFEx chemistry is celebrated for its reliability, high yields, and tolerance of a wide range of functional groups, allowing for the simple and robust connection of molecular fragments. jk-sci.com The sulfonyl fluoride group is remarkably stable under many conditions yet reacts readily with nucleophiles to form strong, covalent sulfonate or sulfonamide linkages. This "clickable" handle allows chemists to use Benzoic acid, 3-chloro-4-(fluorosulfonyl)- to readily assemble complex molecules, making it an invaluable tool in drug discovery, chemical biology, and materials science. rsc.org
Table 1: Chemical Properties of Benzoic acid, 3-chloro-4-(fluorosulfonyl)-
| Property | Value |
|---|---|
| Molecular Formula | C7H4ClFO4S |
| Monoisotopic Mass | 237.95029 Da |
| InChIKey | JGXQPRQNKIOTQF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)F |
| Predicted XlogP | 1.9 |
Data sourced from PubChem. uni.lu
Current Research Landscape and Future Directions for Benzoic Acid, 3 Chloro 4 Fluorosulfonyl Analogues
Strategies for Regioselective Synthesis of the Benzoic Acid Core
The regioselective synthesis of the substituted benzoic acid core is a critical first step. A common and efficient approach involves the oxidation of a correspondingly substituted toluene (B28343) derivative. For instance, 3-chlorotoluene (B144806) can be oxidized to 3-chlorobenzoic acid. wikipedia.org This method is advantageous as it utilizes readily available starting materials.
Another strategy involves the functionalization of a pre-existing benzoic acid. The directing effects of the substituents play a crucial role in determining the position of incoming groups. The carboxyl group is a meta-director, while the chloro group is an ortho-, para-director. Therefore, the order of substitution is paramount in achieving the desired 3-chloro-4-sulfonyl arrangement.
A plausible and documented approach begins with 4-chlorobenzoic acid. The existing chloro group at the 4-position directs the incoming sulfonyl group to the ortho-position (the 3-position), leading to the desired 1,3,4-substitution pattern. This circumvents the challenge of introducing a substituent para to a carboxyl group and ortho to a chloro group in a single step.
Introduction of the Fluorosulfonyl Moiety
The introduction of the fluorosulfonyl group (-SO2F) is typically a two-step process involving sulfonation followed by fluorination.
Sulfonation and Fluorination Pathways
The most direct method for introducing the sulfur-containing functional group is through chlorosulfonation. Aromatic compounds can be directly chlorosulfonated using chlorosulfonic acid (ClSO3H). This reaction introduces a sulfonyl chloride group (-SO2Cl) onto the aromatic ring. In the context of synthesizing Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, starting with 4-chlorobenzoic acid, the chlorosulfonation reaction introduces the -SO2Cl group at the 3-position, yielding 4-chloro-3-(chlorosulfonyl)benzoic acid.
Once the sulfonyl chloride is in place, it is converted to the more stable sulfonyl fluoride. This transformation is a nucleophilic substitution reaction where the chloride is displaced by a fluoride ion. This "halex" (halogen exchange) process is a common and effective method for the synthesis of sulfonyl fluorides. nih.gov
Precursors and Reagents for Fluorosulfonyl Group Installation
The primary precursor for the fluorosulfonyl group in this synthetic pathway is the corresponding sulfonyl chloride. The key reagent for the sulfonation step is chlorosulfonic acid.
For the subsequent fluorination step, a variety of fluoride sources can be employed. Common reagents include potassium fluoride (KF) and potassium bifluoride (KHF2). nih.gov The reaction is often carried out in a suitable solvent, and the choice of reagent and reaction conditions can influence the yield and purity of the final product.
The following table summarizes typical reagents and conditions for the conversion of sulfonyl chlorides to sulfonyl fluorides:
| Sulfonyl Chloride Precursor | Fluorinating Agent | Solvent | Temperature | Yield | Reference |
| Aryl Sulfonyl Chloride | KHF2 (saturated aq. solution) | Acetonitrile/THF | Room Temperature | Excellent | nih.govmdpi.com |
| Aryl Sulfonyl Chloride | KF | Acetonitrile | Room Temperature | Excellent | mdpi.com |
| Alkyl Sulfonyl Chloride | Thionyl Fluoride | DMF | 130 °C | High | rsc.org |
Incorporation of the Chloro Substituent
The incorporation of the chloro substituent can be approached in two main ways: by starting with a chlorinated precursor or by chlorinating a functionalized benzoic acid derivative.
Directed Halogenation Techniques
As outlined in section 2.1, a highly effective strategy is to begin with a chlorinated starting material, such as 4-chlorobenzoic acid. In this case, the chloro substituent is already in the desired position, and it serves to direct the subsequent sulfonation to the adjacent 3-position. This approach leverages the inherent directing effects of the substituents to achieve the desired regiochemistry.
Post-Functionalization Chlorination Approaches
Alternatively, one could consider the chlorination of a 4-(fluorosulfonyl)benzoic acid. In this scenario, the fluorosulfonyl group and the carboxylic acid group would both act as meta-directors. This would lead to the introduction of the chloro substituent at the 3-position, which is meta to both existing groups. However, this approach may be less efficient due to the deactivating nature of both the carboxyl and fluorosulfonyl groups, which can make the aromatic ring less susceptible to electrophilic substitution.
Direct chlorination of benzoic acid itself typically yields 3-chlorobenzoic acid, as the carboxyl group directs the incoming chlorine to the meta position. Further chlorination can be more challenging and may lead to a mixture of products.
A documented synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid involves the reaction of 4-chlorobenzoic acid with chlorosulfonic acid. This key reaction establishes the required substitution pattern on the benzoic acid core.
| Starting Material | Reagent | Conditions | Product | Reference |
| 4-chlorobenzoic acid | Chlorosulfonic acid | 130 °C, 5 h | 4-chloro-3-(chlorosulfonyl)benzoic acid |
Sequential and Convergent Synthesis Routes
The synthesis of 3-chloro-4-(fluorosulfonyl)benzoic acid is primarily achieved through sequential, multi-step processes. These linear routes systematically build the molecule by introducing the required functional groups in a specific order. A convergent approach, while theoretically possible, is less commonly documented for this particular structure.
A prevalent sequential strategy begins with a readily available starting material, 3-chlorobenzoic acid. This route involves two key transformations: chlorosulfonylation followed by a halogen exchange reaction.
Step 1: Chlorosulfonylation of 3-Chlorobenzoic Acid
The first major step is an electrophilic aromatic substitution to introduce a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring. 3-Chlorobenzoic acid is reacted with an excess of chlorosulfonic acid (ClSO₃H). The directing effects of the existing substituents—the meta-directing carboxylic acid and the ortho, para-directing chlorine atom—favor the introduction of the sulfonyl group at the 4-position, which is para to the chlorine atom.
Step 2: Halogen Exchange (Fluorination)
The intermediate, 3-chloro-4-(chlorosulfonyl)benzoic acid, is then converted to the final product. This is accomplished through a nucleophilic substitution reaction where the chlorine atom on the sulfonyl group is replaced by a fluorine atom. This halogen exchange is typically performed using a source of fluoride ions, such as potassium fluoride (KF) or other suitable fluorinating agents. The sulfonyl chloride is reactive towards nucleophiles, facilitating this transformation.
A potential alternative, though less direct, route could involve the oxidation of a precursor like 3-chloro-4-(fluorosulfonyl)toluene. In this hypothetical convergent pathway, the pre-formed 3-chloro-4-(fluorosulfonyl) aromatic ring would be synthesized separately, and the final step would be the oxidation of the methyl group to a carboxylic acid. However, the direct functionalization of 3-chlorobenzoic acid is generally more straightforward.
The following table summarizes a common sequential synthesis route.
| Step | Reactants | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 3-Chlorobenzoic acid | Chlorosulfonic acid (ClSO₃H) | 3-Chloro-4-(chlorosulfonyl)benzoic acid | Electrophilic Aromatic Substitution (Chlorosulfonylation) |
| 2 | 3-Chloro-4-(chlorosulfonyl)benzoic acid | Potassium fluoride (KF) or other fluorinating agent | Benzoic acid, 3-chloro-4-(fluorosulfonyl)- | Nucleophilic Halogen Exchange (Fluorination) |
Methodological Considerations for Reaction Control and Product Isolation
Precise control over reaction conditions and meticulous product isolation techniques are paramount to achieving high yield and purity in the synthesis of 3-chloro-4-(fluorosulfonyl)benzoic acid.
Reaction Control:
Effective management of the synthesis involves careful control of several key parameters.
Temperature: The chlorosulfonylation step is highly exothermic and requires strict temperature control. The reaction is often initiated at a low temperature (e.g., 0°C) during the addition of the substrate to the chlorosulfonic acid. Subsequently, the mixture is heated, sometimes to temperatures as high as 130°C, for several hours to drive the reaction to completion. Inadequate temperature control can lead to side reactions and decomposition of the product.
Reagent Stoichiometry: An excess of chlorosulfonic acid is typically used to serve as both a reagent and a solvent, ensuring the complete conversion of the starting material.
Reaction Monitoring: The progress of the reaction can be tracked using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). This allows for the determination of the optimal reaction time and prevents the formation of impurities from prolonged reaction times or excessive heating.
Product Isolation and Purification:
Once the reaction is complete, a systematic isolation and purification procedure is employed.
Quenching: The reaction mixture is carefully quenched by pouring it onto crushed ice or into ice-cold water. chemicalbook.com This step serves to decompose the excess chlorosulfonic acid and to precipitate the crude product, which has low solubility in the acidic aqueous medium.
Filtration: The precipitated solid is collected by vacuum filtration.
Washing: The filter cake is washed with cold water to remove residual acids (like hydrochloric acid and sulfuric acid, formed during quenching) and other water-soluble impurities.
pH Adjustment: In related syntheses, controlling the pH is crucial for isolating carboxylic acids. The product is least soluble at a low pH, so the solution is typically made acidic (e.g., pH 2 with HCl) to ensure maximum precipitation before filtration.
Drying: The washed product is dried under vacuum or in an oven at a controlled temperature to remove residual water.
Recrystallization: For achieving higher purity, the crude product can be recrystallized from an appropriate solvent system. This process removes impurities that may have co-precipitated with the product.
The table below outlines the key considerations for process control and product recovery.
| Parameter/Process | Considerations and Common Methods |
|---|---|
| Temperature Control | Initial cooling (0°C) during reagent addition, followed by controlled heating (e.g., up to 130°C) to complete the reaction. |
| Reaction Quenching | Pouring the reaction mixture onto crushed ice to precipitate the product and decompose excess reagents. chemicalbook.com |
| Product Isolation | Vacuum filtration to collect the precipitated solid. |
| Purification | Washing the solid with cold water to remove inorganic impurities. Recrystallization from a suitable solvent can be used for further purification. |
Reactivity Profile of the Fluorosulfonyl Group
Aryl sulfonyl fluorides are notable for their distinct stability and reactivity compared to their more common sulfonyl chloride counterparts. The strong sulfur-fluorine bond renders them more resistant to hydrolysis and thermolysis. nih.gov Despite this stability, the sulfur atom remains a potent electrophilic center, susceptible to attack by various nucleophiles.
The sulfur(VI) center in the fluorosulfonyl group is highly electrophilic and serves as a target for nucleophilic attack. This reaction proceeds via a nucleophilic substitution pathway at the sulfur atom. A wide range of nucleophiles can displace the fluoride ion, leading to the formation of new sulfur-element bonds. For instance, aryl sulfonyl fluorides react with several nucleophiles to yield the corresponding sulfones in good to excellent yields. mdpi.com
This reactivity is harnessed in various synthetic applications. For example, the reaction of aryl fluorosulfonates with tetramethylammonium (B1211777) fluoride (NMe4F) under mild conditions affords aryl fluoride products, demonstrating the displacement of the entire sulfonate group in specific contexts. nih.gov However, for Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, the more common reaction involves the displacement of only the fluoride atom.
The general mechanism involves the attack of a nucleophile (Nu⁻) on the sulfur atom, leading to a trigonal bipyramidal intermediate or transition state, followed by the departure of the fluoride leaving group.
Table 1: Examples of Nucleophilic Displacement at Arylsulfonyl Fluorides
| Nucleophile | Product Type | Reaction Conditions | Reference |
|---|---|---|---|
| Amines (R-NH₂) | Sulfonamides | Room Temperature | mdpi.com |
| Alcohols/Phenols (R-OH) | Sulfonate Esters | Base (e.g., Pyridine) | nih.gov |
This table presents generalized reactions for arylsulfonyl fluorides, which are analogous to the expected reactivity of Benzoic acid, 3-chloro-4-(fluorosulfonyl)-.
Compared to sulfonyl chlorides, sulfonyl fluorides exhibit significantly greater stability towards hydrolysis. nih.gov This enhanced stability is attributed to the strength of the S-F bond. While sulfonyl chlorides can be rapidly hydrolyzed, even in the presence of atmospheric moisture, sulfonyl fluorides often require more forcing conditions or catalysis to undergo hydrolysis to the corresponding sulfonic acid. nih.gov The mechanism for hydrolysis, when it occurs, is analogous to other nucleophilic substitutions at sulfur, with water acting as the nucleophile.
Similarly, alcoholysis—the reaction with an alcohol to form a sulfonate ester—is also possible. This reaction is typically carried out in the presence of a base to activate the alcohol and neutralize the acid formed. nih.gov The reaction of an alcohol with the fluorosulfonyl group would proceed via nucleophilic attack of the alcohol on the electrophilic sulfur atom, followed by elimination of the fluoride ion.
The electrophilic nature of the sulfur atom in the fluorosulfonyl group makes it an excellent partner in various coupling reactions. It readily reacts with organometallic reagents or with other nucleophiles in the presence of a catalyst to form new carbon-sulfur or heteroatom-sulfur bonds. This reactivity allows for the incorporation of the arylsulfonyl motif into more complex molecular architectures. Arylsulfonyl fluorides have been shown to react with a variety of nucleophiles to form sulfones, showcasing their utility as electrophilic coupling partners. mdpi.com
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and the one present on Benzoic acid, 3-chloro-4-(fluorosulfonyl)- is no exception. It can be converted into a wide range of other functional groups, including esters, amides, and acyl halides.
Esters: Esterification of the carboxylic acid can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This is a reversible process that is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org Other methods include catalysis by N-bromosuccinimide (NBS) under neat conditions or reaction with an alkyl halide in the presence of a base. nih.gov
Amides: Amide bond formation is a cornerstone of organic and medicinal chemistry. Direct condensation of the carboxylic acid with an amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated using a coupling reagent. Reagents such as titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines to provide amides in moderate to excellent yields. nih.gov Another approach involves the in situ generation of activating agents, such as phosphonium (B103445) salts from triphenylphosphine (B44618) and N-chlorophthalimide, which then react with the carboxylic acid to form an activated intermediate that is readily attacked by an amine. researchgate.net
Acyl Halides: Carboxylic acids can be converted to the more reactive acyl halides, most commonly acyl chlorides. This transformation is typically accomplished by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org For instance, reacting a benzoic acid derivative with thionyl chloride, sometimes in the presence of a catalytic amount of pyridine, yields the corresponding benzoyl chloride. google.comgoogle.com These acyl halides are valuable synthetic intermediates that readily undergo nucleophilic acyl substitution with a variety of nucleophiles to form esters, amides, and other derivatives. libretexts.org
Table 2: Reagents for Carboxylic Acid Transformations
| Desired Product | Reagent(s) | Typical Conditions | Reference |
|---|---|---|---|
| Ester | Alcohol (R'-OH), H₂SO₄ (cat.) | Reflux | libretexts.org |
| Amide | Amine (R'-NH₂), TiCl₄ | Pyridine, 85 °C | nih.gov |
This table outlines common, general methods applicable to the carboxylic acid group of the title compound.
Decarboxylation of aromatic carboxylic acids involves the removal of the carboxyl group and its replacement with a hydrogen atom. This process is generally difficult for unactivated benzoic acids and requires high temperatures. nist.govnih.gov The rate of decarboxylation is significantly influenced by the other substituents on the aromatic ring. While activating groups like ortho or para hydroxyl groups can facilitate decarboxylation at lower temperatures, the electron-withdrawing nature of the chloro and fluorosulfonyl substituents on Benzoic acid, 3-chloro-4-(fluorosulfonyl)- would be expected to make thermal decarboxylation even more challenging. nist.gov
Modern methods have been developed for decarboxylative functionalization, often employing transition metal catalysts. These reactions proceed by generating an arylmetal intermediate, which can then participate in coupling reactions to form new C-C or C-heteroatom bonds. nih.gov For example, copper-catalyzed decarboxylative hydroxylation of benzoic acids has been reported to occur under mild conditions, proceeding through a radical mechanism. nih.gov Such methods could potentially be applied to Benzoic acid, 3-chloro-4-(fluorosulfonyl)- to achieve transformations that are inaccessible through classical thermal decarboxylation.
Reactivity of the Aryl Chloride Substituent
The aryl chloride at the C3 position is a key site for synthetic modification, primarily through metal-mediated reactions. Its reactivity is significantly influenced by the strong electron-withdrawing nature of the adjacent fluorosulfonyl group and the meta-positioned carboxylic acid.
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho position. The carboxylic acid group is known to be an effective DMG. rsc.orgorganic-chemistry.org
For Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, the carboxylic acid group at C1 would direct metalation to the C2 and C6 positions. The relative directing ability of substituents on a benzene ring is a critical factor. The carboxylic acid group is considered to have an intermediate capacity for directing metallation. rsc.org The presence of the chloro and fluorosulfonyl groups, both of which are electron-withdrawing, will influence the acidity of the ring protons. The proton at C2 is flanked by the directing carboxylate and the electron-withdrawing chloro group, while the proton at C6 is only adjacent to the carboxylate. Therefore, lithiation is most likely to occur at the C2 position due to the synergistic acidifying effect of the adjacent chloro substituent.
Table 1: Analysis of Potential Sites for Directed Ortho Metalation
| Position | Adjacent Groups | Predicted Reactivity | Rationale |
| C2 | -COOH, -Cl | Most Favorable | Ortho to the primary directing group (-COOH) and activated by the adjacent electron-withdrawing chloro group. |
| C5 | -SO2F, -Cl | Less Favorable | Flanked by two deactivating groups; not ortho to the primary directing group. |
| C6 | -COOH | Favorable | Ortho to the primary directing group (-COOH). |
Palladium-Catalyzed Cross-Coupling Reactions
The aryl chloride substituent is a suitable handle for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The reactivity of an aryl chloride in these reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. In Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, the strongly deactivating fluorosulfonyl and carboxylic acid groups increase the electrophilicity of the carbon bearing the chlorine atom, making it more susceptible to oxidative addition to a Pd(0) catalyst.
This enhanced reactivity allows for a variety of cross-coupling reactions to be performed at the C3 position.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond.
Sonogashira Coupling: Reaction with terminal alkynes, typically using a palladium catalyst and a copper co-catalyst, to form aryl-alkyne structures. nih.gov
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
Heck-Matsuda Reaction: Coupling with alkenes. researchgate.net
Hiyama Coupling: Coupling with organosilanes. nih.gov
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |
| Suzuki-Miyaura | R-B(OH)₂ | C-C (Aryl-Aryl) | Pd(OAc)₂, Ligand (e.g., XPhos), Base |
| Sonogashira | R-C≡CH | C-C (Aryl-Alkyne) | [Pd(cinnamyl)Cl]₂, Ligand (e.g., DPPF) |
| Buchwald-Hartwig | R₂NH | C-N (Aryl-Amine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base |
| Heck-Matsuda | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, Ligand (e.g., PPh₃) |
| Hiyama | R-Si(OR')₃ | C-C (Aryl-Aryl) | Pd(OAc)₂, Ligand (e.g., XPhos), TBAF |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring System
The substitution pattern on the aromatic ring dictates its susceptibility to further modification by either electrophilic or nucleophilic attack.
Substituent Directing Effects and Reactivity Control
The benzene ring of Benzoic acid, 3-chloro-4-(fluorosulfonyl)- is substituted with three groups, all of which are deactivating towards electrophilic aromatic substitution (SEAr). wikipedia.orglibretexts.org
-COOH (Carboxylic acid): A meta-directing, deactivating group. reddit.com
-Cl (Chloro): An ortho, para-directing, deactivating group. libretexts.orglibretexts.org
-SO₂F (Fluorosulfonyl): A strongly electron-withdrawing group, expected to be a meta-directing, powerful deactivating group, similar in effect to a sulfonyl chloride or sulfonic acid group.
Given that all substituents are deactivating, SEAr reactions on this substrate would be extremely slow and require harsh conditions. youtube.com To predict the site of substitution, the directing effects must be considered collectively. The -COOH group directs to C5. The -Cl group directs to C2 (ortho) and C5 (para). The -SO₂F group directs to C2 and C6 (meta). The C2 and C5 positions are favored by two of the three substituents. However, the powerful deactivating nature of the ring makes significant SEAr reactions unlikely.
Table 3: Summary of Substituent Directing Effects
| Substituent | Position | Electronic Effect | Reactivity Effect (SEAr) | Directing Effect (SEAr) | Role in SNAr |
| -COOH | C1 | -I, -M (withdrawing) | Deactivating | Meta | Ring Deactivator |
| -Cl | C3 | -I, +M (withdrawing) | Deactivating | Ortho, Para | Leaving Group |
| -SO₂F | C4 | -I, -M (withdrawing) | Strongly Deactivating | Meta | Activating Group (para to LG) |
Theoretical Analysis of Reaction Pathways
Theoretical analysis, often employing Density Functional Theory (DFT) calculations, can elucidate the mechanisms and predict the feasibility of reaction pathways.
For electrophilic aromatic substitution , calculations would model the stability of the cationic Wheland intermediate (also known as a σ-complex). libretexts.org The energy of activation for forming this intermediate is high due to the presence of three deactivating groups. The resonance structures of the intermediates formed by attack at each possible position (C2, C5, C6) would show that none of the substituents can effectively stabilize the positive charge. In fact, the electron-withdrawing nature of the groups would destabilize the cationic intermediate, explaining the compound's low reactivity towards electrophiles.
For nucleophilic aromatic substitution , theoretical models focus on the stability of the anionic Meisenheimer complex. libretexts.orgnih.gov When a nucleophile attacks the C3 carbon, the resulting negative charge can be delocalized onto the oxygen atoms of the para-fluorosulfonyl group through resonance. DFT calculations would show a significant stabilization of this intermediate compared to one where the electron-withdrawing group is in the meta position. This stabilization lowers the activation energy for the first, typically rate-determining, step of the SNAr mechanism, confirming the high reactivity of the aryl chloride towards nucleophilic displacement. chemistrysteps.com
Oxidation and Reduction Chemistry Relevant to the Compound
The functional groups on Benzoic acid, 3-chloro-4-(fluorosulfonyl)- exhibit distinct behaviors under oxidative and reductive conditions.
Oxidation: The aromatic ring itself is highly electron-deficient and therefore resistant to oxidation. However, under forcing conditions such as photocatalytic oxidation, degradation of the molecule can occur. Studies on similar compounds, like 2-chloro-4-fluoro benzoic acid, suggest a pathway involving photoassisted dehalogenation and mineralization. researchgate.net This implies that under strong oxidative stress (e.g., with hydroxyl radicals), the C-Cl bond can be cleaved, eventually leading to the breakdown of the aromatic ring.
Reduction: The various functional groups can be selectively reduced.
Carboxylic Acid (-COOH): Can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Aryl Chloride (-Cl): Can be hydrodechlorinated (replaced with -H) via catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst.
Fluorosulfonyl (-SO₂F): The sulfonyl fluoride group is generally robust to many reducing conditions. However, strong reducing agents like LiAlH₄ could potentially reduce it, though this is less common than the reduction of the carboxylic acid.
The specific outcome of a reduction reaction would depend heavily on the choice of reagent and reaction conditions, allowing for potential chemoselectivity.
Derivatives and Analogues in Chemical Research
Design Principles for Structural Variation
The chemical behavior and potential applications of derivatives of Benzoic acid, 3-chloro-4-(fluorosulfonyl)- are intrinsically linked to their molecular architecture. The design of new analogues is guided by established principles of physical organic chemistry, including positional isomerism and the modification of the core structure.
Positional Isomerism of Halogen and Sulfonyl Groups
The arrangement of the chloro and fluorosulfonyl groups on the benzoic acid ring is a critical design element that dictates the molecule's reactivity and electronic properties. The directing effects of the substituents play a crucial role during the synthesis of these compounds. The carboxylic acid and the fluorosulfonyl group are both deactivating and meta-directing, while the chlorine atom is a deactivating but ortho-para director. wikipedia.orgquora.com This competition of directing effects can be exploited to synthesize a variety of positional isomers.
The antibacterial activity of benzoic acid derivatives has been shown to be influenced by the position of substituents. nih.govnih.gov While direct studies on halosulfonyl derivatives are limited, research on hydroxyl and methoxyl substituted benzoic acids indicates that the position of the functional group significantly impacts their efficacy against bacteria like E. coli. nih.gov
Modification of the Benzoic Acid Backbone
Alterations to the core benzoic acid structure provide another avenue for creating diverse analogues. These modifications can include the introduction of additional substituents, replacement of the phenyl ring with other aromatic or heteroaromatic systems, or transformation of the carboxylic acid group itself.
Electron-donating or electron-withdrawing groups added to the ring will further modulate the electronic environment. The reactivity of benzoic acids in certain reactions, such as those where the carboxylic acid is used as a directing group, is sensitive to the electronic nature of other substituents. rsc.org Electron-deficient benzoic acids have been observed to be more reactive in some instances. rsc.org
The carboxylic acid functional group is a versatile handle for a wide range of chemical transformations. It can be converted to esters, amides, acid chlorides, and other functional groups, each with distinct reactivity and properties. libretexts.org For example, conversion to an acid chloride with reagents like thionyl chloride significantly enhances the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles. libretexts.org Such derivatization is a common strategy for incorporating the halosulfonylbenzoic acid moiety into larger molecules.
Synthesis and Characterization of Structurally Related Fluorosulfonylbenzoic Acids
The synthesis of structurally diverse fluorosulfonylbenzoic acids and their subsequent characterization are fundamental to exploring their chemical potential. A variety of synthetic methodologies can be employed to achieve this diversity, and a comparative analysis of their reactivity provides valuable insights.
Methodologies for Diverse Derivatization
The synthesis of halosulfonylbenzoic acids often involves electrophilic aromatic substitution reactions. For instance, the chlorosulfonation of 4-chlorobenzoic acid with chlorosulfonic acid can yield 4-chloro-3-(chlorosulfonyl)benzoic acid. A similar approach could be envisioned for the synthesis of Benzoic acid, 3-chloro-4-(fluorosulfonyl)- and its isomers, likely starting from a pre-functionalized benzoic acid. The synthesis of related compounds, such as 2-chloro-4-methylsulfonylbenzoic acid, has been achieved through chlorination of 4-methylsulfonyltoluene followed by oxidation. google.com
Once the core halosulfonylbenzoic acid is obtained, the carboxylic acid group can be derivatized through various standard organic reactions. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. libretexts.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) also facilitates amide bond formation. libretexts.org
The fluorosulfonyl group itself can be introduced through various methods, with the conversion of sulfonyl chlorides to sulfonyl fluorides being a common approach. rsc.org The unique reactivity of sulfonyl fluorides, particularly in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) "click chemistry," has spurred the development of new synthetic methods for their preparation. researchgate.netacs.org
Comparative Study of Reactivity Across Analogues
The reactivity of fluorosulfonylbenzoic acid analogues is largely governed by the electronic effects of the substituents. A comparative study of different isomers would reveal the impact of substituent positioning on the reactivity of both the carboxylic acid and the fluorosulfonyl group.
The acidity of the carboxylic acid is a key property that will vary among isomers. As mentioned, the ortho effect generally leads to increased acidity for ortho-substituted benzoic acids. wikipedia.orgquora.com Furthermore, the presence of electron-withdrawing groups like chloro and fluorosulfonyl is expected to increase the acidity compared to unsubstituted benzoic acid by stabilizing the conjugate base.
Research Applications of Benzoic acid, 3-chloro-4-(fluorosulfonyl)- Derivatives as Chemical Building Blocks
Derivatives of Benzoic acid, 3-chloro-4-(fluorosulfonyl)- are valuable as chemical building blocks due to the presence of multiple, orthogonally reactive functional groups. The carboxylic acid and the fluorosulfonyl group can be selectively addressed under different reaction conditions, allowing for the stepwise construction of more complex molecules.
The fluorosulfonyl moiety is particularly noteworthy for its application in SuFEx click chemistry. acs.org This reaction involves the facile and highly specific reaction of a sulfonyl fluoride with a nucleophile, such as a phenol (B47542) or an amine, to form a stable sulfonate or sulfonamide linkage. This has broad applications in drug discovery, chemical biology, and materials science. rsc.orgresearchgate.netacs.org Derivatives of Benzoic acid, 3-chloro-4-(fluorosulfonyl)- can serve as trifunctional building blocks where the carboxylic acid can be used for one coupling, the fluorosulfonyl group for a SuFEx reaction, and the chloro group for transition-metal-catalyzed cross-coupling reactions.
Substituted benzoic acids and their derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aipreprints.org For example, sulfamoylbenzoic acid derivatives have been investigated for their hypotensive activity. google.com The unique substitution pattern of Benzoic acid, 3-chloro-4-(fluorosulfonyl)- could lead to the development of novel bioactive compounds. The derivatization of the carboxylic acid group is a common strategy in the synthesis of such molecules. nih.govcd-bioparticles.comresearchgate.net For instance, 3-(chlorosulfonyl)benzoic acid is used as a derivatization agent in analytical chemistry to improve the detection of certain biomolecules. nih.govresearchgate.net
The presence of a halogen atom on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, further expanding the chemical space accessible from these building blocks.
Utility in the Construction of Complex Organic Molecules
The strategic placement of three distinct functional groups—carboxylic acid, chloro, and fluorosulfonyl—on the aromatic ring of Benzoic acid, 3-chloro-4-(fluorosulfonyl)- provides multiple handles for sequential and site-selective reactions. This multi-functionality is highly advantageous in the synthesis of complex organic molecules, where precise control over reactivity is paramount.
The fluorosulfonyl group (-SO₂F) is notably stable compared to other sulfonyl halides like sulfonyl chlorides (-SO₂Cl). nih.gov This stability allows it to be carried through various synthetic steps without undergoing unwanted side reactions, a property that is crucial in multi-step syntheses. theballlab.com Chemists can first utilize the carboxylic acid group for reactions such as esterification or amidation. Subsequently, the chloro group can be modified through transition-metal-catalyzed cross-coupling reactions. Finally, the robust fluorosulfonyl group can be reacted with a wide range of nucleophiles under specific activation conditions to form sulfonamides, sulfonic esters, or other sulfur(VI)-containing linkages. theballlab.comacs.org This stepwise reactivity profile enables the construction of intricate molecular architectures from a single, versatile starting material.
Precursors for Specialized Sulfonamide Systems in Chemical Synthesis
The fluorosulfonyl group of Benzoic acid, 3-chloro-4-(fluorosulfonyl)- serves as an excellent precursor for the synthesis of sulfonamides. While sulfonyl fluorides are generally more stable and less reactive than sulfonyl chlorides, their reactivity can be effectively "unlocked" using appropriate catalysts or reaction conditions. theballlab.comacs.org This controlled reactivity is advantageous for synthesizing specialized sulfonamide systems with high functional group tolerance. nih.gov
Traditional methods for creating sulfonamides often involve highly reactive sulfonyl chlorides, which can be unstable and lead to poor selectivity with multifunctional molecules. nih.gov In contrast, the use of sulfonyl fluorides allows for milder reaction conditions. For instance, methods employing Lewis acids like calcium triflimide [Ca(NTf₂)₂] have been developed to activate aryl sulfonyl fluorides for reaction with a diverse array of primary and secondary amines, producing sulfonamides in good to excellent yields. theballlab.comacs.org This approach is compatible with various functional groups, enabling late-stage functionalization, a critical strategy in medicinal chemistry and materials science. theballlab.com
The reaction of Benzoic acid, 3-chloro-4-(fluorosulfonyl)- with different amines can lead to a library of substituted sulfonamides, each with unique electronic and steric properties conferred by the amine substituent, as well as the chloro and carboxylic acid groups on the aromatic ring.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Yield Range |
| Aryl Sulfonyl Fluoride | Primary/Secondary Amine | Ca(NTf₂)₂ / t-amylOH, 60 °C | Substituted Sulfonamide | Good to Excellent |
| Aryl Sulfonyl Fluoride | Aniline | Ca(NTf₂)₂ / t-amylOH, 60 °C | N-Phenyl Sulfonamide | ~85% |
| Aryl Sulfonyl Fluoride | 4-Aminophenol | Ca(NTf₂)₂ / t-amylOH, 60 °C | Hydroxyphenyl Sulfonamide | Major Product |
This table illustrates typical conditions and outcomes for the synthesis of sulfonamides from aryl sulfonyl fluorides, based on established methodologies. theballlab.comacs.org
Development of Chemical Probes for Molecular Recognition Studies
The fluorosulfonyl moiety is considered a "privileged warhead" in chemical biology due to its unique reactivity profile. rsc.org Unlike more common electrophiles that primarily target cysteine residues, the sulfonyl fluoride group can covalently react with a broader range of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine. rsc.orgnih.gov This versatility makes Benzoic acid, 3-chloro-4-(fluorosulfonyl)- an ideal scaffold for designing chemical probes for molecular recognition and activity-based protein profiling.
Researchers can synthesize probes by coupling a reporter molecule (like a fluorophore or a biotin (B1667282) tag) to the carboxylic acid group of the compound. The resulting molecule can then be used to covalently label proteins of interest. The sulfonyl fluoride group acts as a reactive handle that forms a stable covalent bond with a target protein, enabling researchers to identify binding partners, map active sites, and study protein-protein interactions. rsc.org
For example, sulfonyl fluoride-based probes have been successfully used to study glutathione (B108866) transferases by selectively labeling functional tyrosine residues in their active sites. nih.govresearchgate.net They have also been instrumental in developing modulators for cereblon (CRBN), a component of the E3 ubiquitin ligase complex, by targeting a key histidine residue. nih.govrsc.org The stability of the sulfonyl fluoride group ensures that the probe remains intact in complex biological environments until it reaches its intended target. rsc.org
| Amino Acid Target | Protein Class Examples | Application of Probe |
| Serine, Threonine | Proteases, Hydrolases | Covalent Inhibition, Active Site Mapping |
| Tyrosine | Transferases, Kinases | Functional Residue Labeling |
| Lysine | Various (e.g., Kinases) | Covalent Inhibition, Binding Site ID |
| Histidine | E3 Ligases (e.g., Cereblon) | Discovery of Molecular Glues |
This table summarizes the versatility of the sulfonyl fluoride warhead in targeting various amino acid residues for the development of chemical probes. rsc.orgnih.govnih.gov
Functionalization of Polymeric and Supramolecular Materials
The principles of SuFEx click chemistry, which are centered around the reactivity of the sulfonyl fluoride group, are increasingly being applied to materials science for the functionalization of polymers and the construction of supramolecular assemblies. mdpi.comresearchgate.net The high stability and specific reactivity of the S(VI)-F bond make it an ideal connector for linking molecular modules together in a reliable and efficient manner. rsc.orgresearchgate.net
Benzoic acid, 3-chloro-4-(fluorosulfonyl)- can be used as a functional monomer or as a post-polymerization modification agent. For instance, the carboxylic acid group can be used to anchor the molecule onto a polymer backbone or a surface. The pendant fluorosulfonyl groups can then be used to "click" other molecules onto the material, introducing new functionalities such as hydrophilicity, biocompatibility, or specific binding capabilities. This modular approach allows for the precise engineering of material properties. researchgate.net
In supramolecular chemistry, the compound can be incorporated into self-assembling systems. The directional nature of the interactions involving the carboxylic acid (e.g., hydrogen bonding) and the potential for covalent linkage via the sulfonyl fluoride group allow for the design of complex, ordered structures. The reliability of SuFEx reactions ensures that these connections are formed with high fidelity, which is essential for creating well-defined and functional supramolecular materials. nih.gov The growing applications of SuFEx chemistry in materials science highlight the potential of sulfonyl fluoride-containing building blocks like Benzoic acid, 3-chloro-4-(fluorosulfonyl)- in creating the next generation of advanced materials. rsc.org
Spectroscopic Characterization Techniques for Benzoicacid, 3 Chloro 4 Fluorosulfonyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of Benzoic acid, 3-chloro-4-(fluorosulfonyl)-. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it is possible to map out the connectivity and chemical environment of each atom within the molecule.
In the ¹H NMR spectrum of Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 13-14 ppm, due to deshielding and hydrogen bonding. rsc.orgasianjournalofphysics.com
The aromatic region of the spectrum will display signals for the three non-equivalent protons on the benzene (B151609) ring. The substitution pattern (carboxyl at C1, chloro at C3, and fluorosulfonyl at C4) dictates the chemical shifts and coupling patterns. The powerful electron-withdrawing nature of the fluorosulfonyl and chloro groups will shift these protons downfield.
H-2: This proton is ortho to the carboxylic acid group and meta to the chloro group. It is expected to appear as a doublet.
H-5: This proton is ortho to the fluorosulfonyl group and meta to the carboxylic acid group. It will likely appear as a doublet of doublets due to coupling with both H-2 and H-6.
H-6: This proton is ortho to both the carboxylic acid and the chloro group. It is expected to be the most downfield of the aromatic protons and will appear as a doublet.
The precise chemical shifts and coupling constants are influenced by the solvent used. For comparison, in 3-chlorobenzoic acid (in DMSO-d₆), the aromatic protons appear between δ 7.55 and 7.79 ppm. rsc.org The presence of the strongly electron-withdrawing fluorosulfonyl group at the para position in the target molecule would likely shift these protons further downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzoic acid, 3-chloro-4-(fluorosulfonyl)-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Carboxylic acid (-COOH) | 13.0 - 14.0 | Broad Singlet |
| Aromatic H-2 | ~8.2 - 8.4 | Doublet (d) |
| Aromatic H-5 | ~7.8 - 8.0 | Doublet of Doublets (dd) |
Note: Predicted values are based on the analysis of substituted benzoic acids. Actual values may vary.
The ¹³C NMR spectrum of Benzoic acid, 3-chloro-4-(fluorosulfonyl)- will show seven distinct signals, corresponding to the seven carbon atoms in different chemical environments.
Carboxylic Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the range of δ 165-175 ppm. docbrown.info
Aromatic Carbons: The six aromatic carbons will have chemical shifts in the typical aromatic region (δ 120-150 ppm). The carbons directly attached to the substituents (-COOH, -Cl, -SO₂F) will be significantly affected.
C-1 (attached to -COOH): Its chemical shift will be influenced by the carboxyl group.
C-3 (attached to -Cl): The chloro substituent will cause a downfield shift.
C-4 (attached to -SO₂F): The highly electron-withdrawing fluorosulfonyl group will cause a significant downfield shift for this carbon.
The remaining carbons (C-2, C-5, C-6) will have shifts determined by their positions relative to all three substituents.
For a related compound, 3-chlorobenzoic acid, the aromatic carbons appear between δ 128.37 and 133.82 ppm, with the carboxyl carbon at δ 166.54 ppm. rsc.org The introduction of the fluorosulfonyl group at C-4 is expected to further deshield the aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzoic acid, 3-chloro-4-(fluorosulfonyl)-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic acid (C=O) | 165 - 175 |
| Aromatic C-1 | 130 - 135 |
| Aromatic C-2 | 128 - 132 |
| Aromatic C-3 | 134 - 138 |
| Aromatic C-4 | 140 - 145 |
| Aromatic C-5 | 125 - 129 |
Note: Predicted values are based on substituent effects in related aromatic compounds. Actual values may vary.
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. For Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, the ¹⁹F NMR spectrum is expected to show a single sharp peak, a singlet, corresponding to the fluorine atom in the fluorosulfonyl (-SO₂F) group. The chemical shift of this peak provides information about the electronic environment of the sulfonyl fluoride (B91410) moiety. In similar aromatic sulfonyl fluorides, the ¹⁹F chemical shift typically appears in a characteristic downfield region. For example, in related compounds, signals for trifluoromethyl groups appear around δ -61 to -63 ppm. rsc.org The chemical shift for a fluorosulfonyl group will be in a different, but equally characteristic, region.
Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, confirming the molecular structure. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.com For Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, a COSY spectrum would show cross-peaks between adjacent aromatic protons (e.g., H-2 with H-6, and H-5 with H-6), confirming their connectivity within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu An HSQC spectrum would show cross-peaks connecting H-2 to C-2, H-5 to C-5, and H-6 to C-6, allowing for the definitive assignment of these carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.
The IR spectrum of Benzoic acid, 3-chloro-4-(fluorosulfonyl)- will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.
Carboxylic Acid Group:
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the hydroxyl group, which is broadened by hydrogen bonding. docbrown.info
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch will appear in the range of 1720-1680 cm⁻¹. docbrown.inforesearchgate.net
C-O Stretch: A medium intensity band for the C-O stretch is expected around 1320-1210 cm⁻¹. docbrown.info
Fluorosulfonyl Group:
S=O Asymmetric Stretch: A strong band is expected in the region of 1410-1380 cm⁻¹.
S=O Symmetric Stretch: Another strong band is expected around 1200-1170 cm⁻¹. The exact frequencies are sensitive to the electronegativity of the attached groups. scilit.com
S-F Stretch: A characteristic absorption for the sulfur-fluorine bond stretch is expected in the 850-750 cm⁻¹ range.
Substituted Aromatic Ring:
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. libretexts.org
C=C Stretch: In-ring carbon-carbon stretching vibrations are observed as multiple bands in the 1600-1400 cm⁻¹ region. libretexts.org
C-H Bending (Out-of-Plane): The pattern of out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. libretexts.org
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a band in the fingerprint region, typically around 760 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Benzoic acid, 3-chloro-4-(fluorosulfonyl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
| Fluorosulfonyl | S=O Asymmetric Stretch | 1380 - 1410 | Strong |
| Fluorosulfonyl | S=O Symmetric Stretch | 1170 - 1200 | Strong |
| Fluorosulfonyl | S-F Stretch | 750 - 850 | Medium-Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Weak |
| Aromatic Ring | C-H Out-of-Plane Bend | 675 - 900 | Medium-Strong |
Source: Compiled from general IR correlation tables and data for analogous compounds. docbrown.inforesearchgate.netscilit.comlibretexts.org
Raman Spectroscopy: Complementary Vibrational Mode Analysis
Raman spectroscopy serves as a vital analytical tool that provides information on the vibrational modes of a molecule, complementing data obtained from infrared (IR) spectroscopy. While IR spectroscopy measures absorption based on changes in the dipole moment, Raman spectroscopy detects scattering based on changes in the polarizability of the molecule's electron cloud. This fundamental difference means that some vibrations that are weak or silent in IR spectra can be strong and easily observable in Raman spectra, and vice versa.
For Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, vibrations involving symmetric stretches and deformations of the non-polar bonds within the benzene ring and the sulfonyl group are particularly Raman active. For instance, the symmetric stretching of the S(=O)₂ group and the "breathing" mode of the aromatic ring typically produce strong, sharp signals in the Raman spectrum. These signals are crucial for confirming the integrity of the sulfonyl group and the aromatic core. Analysis of the Raman spectra of related benzoic acid compounds reveals key vibrational ranges. mdpi.com
Table 1: Predicted Raman Active Vibrational Modes for Benzoic acid, 3-chloro-4-(fluorosulfonyl)-
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information Provided |
| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of the aromatic ring. |
| C=O Stretch (Carboxylic Acid) | 1650 - 1700 | Indicates the carbonyl group of the carboxylic acid dimer. |
| Aromatic Ring Breathing (Symmetric) | 990 - 1010 | Characteristic of the benzene ring structure. |
| S(=O)₂ Symmetric Stretch | 1180 - 1210 | Confirms the presence and integrity of the sulfonyl group. |
| S-F Stretch | 700 - 850 | Evidence for the sulfonyl fluoride moiety. |
| C-Cl Stretch | 600 - 800 | Indicates the presence of the chloro substituent. |
| C-S Stretch | 650 - 750 | Confirms the bond between the aromatic ring and the sulfonyl group. |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its precise elemental formula. For Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, the molecular formula is C₇H₄ClFO₄S. HRMS can distinguish this formula from other potential combinations of atoms that might have the same nominal mass. The technique's ability to measure mass to within a few parts per million (ppm) provides strong evidence for the elemental composition. The calculated monoisotopic mass of this compound is 237.95029 Da. uni.lu HRMS analysis would aim to experimentally confirm this value, typically by observing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.
Table 2: HRMS Data for Benzoic acid, 3-chloro-4-(fluorosulfonyl)-
| Formula | Adduct | Theoretical m/z |
| C₇H₄ClFO₄S | [M-H]⁻ | 236.94301 |
| C₇H₄ClFO₄S | [M+H]⁺ | 238.95757 |
| C₇H₄ClFO₄S | [M+Na]⁺ | 260.93951 |
| C₇H₄ClFO₄S | [M+K]⁺ | 276.91345 |
| Data predicted based on the elemental formula. uni.lu |
Upon ionization, the molecular ion would likely undergo fragmentation through several key pathways:
Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.
Loss of the carboxyl group (-COOH): Decarboxylation to yield a chlorofluorosulfonylbenzene ion.
Cleavage of the C-S bond: This could result in fragments corresponding to the chlorobenzoic acid moiety or the fluorosulfonyl group.
Loss of the fluorosulfonyl radical (-•SO₂F): This pathway would generate a 3-chloro-benzoic acid radical cation.
Analysis of the m/z values of these fragments allows for the piecewise reconstruction of the molecular structure, confirming the connectivity of the atoms and the identity of the functional groups.
Table 3: Predicted Mass Spectrometry Fragmentation for Benzoic acid, 3-chloro-4-(fluorosulfonyl)-
| Proposed Fragment Ion (m/z) | Lost Neutral Fragment | Inferred Structure of Fragment Ion |
| [M-OH]⁺ (220.95) | •OH | 3-Chloro-4-(fluorosulfonyl)benzoyl cation |
| [M-COOH]⁺ (192.95) | •COOH | 1-Chloro-2-(fluorosulfonyl)benzene radical cation |
| [M-SO₂F]⁺ (155.98) | •SO₂F | 3-Chlorobenzoic acid radical cation |
| [C₆H₄Cl]⁺ (111.00) | SO₂, CO, F | Chlorophenyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.
The primary chromophore in Benzoic acid, 3-chloro-4-(fluorosulfonyl)- is the substituted benzene ring. Aromatic compounds typically exhibit strong absorption in the UV region due to π → π* electronic transitions. Benzoic acid itself shows characteristic absorption bands. rsc.org The presence of substituents on the benzene ring—the carboxylic acid, chlorine atom, and fluorosulfonyl group—influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).
All three substituents are generally considered electron-withdrawing. These groups can cause a shift in the absorption bands relative to unsubstituted benzene. This shift, known as a bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shift, depends on the interplay between the electronic nature of the substituents and their position on the ring. The analysis of the λmax and molar absorptivity (ε) values provides insight into the electronic structure of the aromatic system.
To gain a deeper understanding of the electronic structure, the experimental UV-Vis spectrum can be correlated with theoretical calculations. Quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic transition energies and oscillator strengths (which relate to absorption intensity) of molecules. rsc.org
By modeling Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, computational methods can calculate the energies of various electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). These calculated transitions can then be compared to the absorption bands observed in the experimental UV-Vis spectrum. This correlation allows for the assignment of specific absorption peaks to distinct electronic transitions, providing a detailed picture of the molecule's electronic behavior and confirming that the observed spectrum is consistent with the proposed structure.
Table 4: Conceptual Correlation of Experimental and Computational UV-Vis Data
| Experimental Data (λmax, nm) | Calculated Transition Energy (eV) | Major Orbital Contribution | Transition Type |
| ~280 | E₁ | HOMO → LUMO | π → π |
| ~230 | E₂ | HOMO-1 → LUMO | π → π |
| ~200 | E₃ | HOMO → LUMO+1 | π → π* |
| This table is illustrative, showing how experimental peaks would be assigned to calculated electronic transitions. |
Computational and Theoretical Studies of Benzoicacid, 3 Chloro 4 Fluorosulfonyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of "Benzoic acid, 3-chloro-4-(fluorosulfonyl)-" at the atomic level. These methods allow for the accurate prediction of molecular characteristics that are often difficult to determine experimentally.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "Benzoic acid, 3-chloro-4-(fluorosulfonyl)-", DFT calculations are instrumental in determining its ground state properties, such as optimized geometry, total energy, and electronic distribution. These calculations are typically performed to predict the most stable arrangement of atoms in the molecule, providing a foundational understanding of its chemical behavior.
Ab Initio Methods for Electronic Structure Investigations
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy for electronic structure investigations. For "Benzoic acid, 3-chloro-4-(fluorosulfonyl)-", these methods can be employed to precisely calculate properties such as molecular orbital energies, ionization potential, and electron affinity. While computationally more demanding than DFT, ab initio calculations provide a valuable benchmark for understanding the molecule's electronic characteristics.
Selection of Appropriate Basis Sets and Exchange-Correlation Functionals
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of basis sets and, in the case of DFT, the exchange-correlation functional. For molecules containing sulfur and halogens like "Benzoic acid, 3-chloro-4-(fluorosulfonyl)-", basis sets such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are often employed to provide a flexible description of the electron density, including polarization and diffuse functions. researchgate.net
The selection of an appropriate exchange-correlation functional is crucial for DFT calculations. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules, providing a good balance between accuracy and computational cost. researchgate.netresearchgate.net The performance of different functionals can be benchmarked against experimental data or higher-level ab initio calculations where available.
| Computational Parameter | Typical Selection for Halogenated Benzoic Acids | Rationale |
| Methodology | Density Functional Theory (DFT) | Good balance of accuracy and computational efficiency for molecular systems of this size. |
| Exchange-Correlation Functional | B3LYP | A widely used hybrid functional known for its reliability in predicting geometries and energies of organic molecules. researchgate.netresearchgate.net |
| Basis Set | 6-311++G(d,p) | Provides a flexible description of electron distribution, including polarization functions on heavy atoms (d) and hydrogen (p), as well as diffuse functions (++) for accurately modeling non-covalent interactions. researchgate.net |
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms and the rotational flexibility of substituent groups in "Benzoic acid, 3-chloro-4-(fluorosulfonyl)-" are critical to its function and reactivity. Computational methods are ideally suited to explore the molecule's potential energy surface.
Optimization of Molecular Structures and Energetic Minima
Geometry optimization is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For "Benzoic acid, 3-chloro-4-(fluorosulfonyl)-", this process reveals the most stable conformers. The primary conformational flexibility arises from the rotation around the C-COOH and C-SO2F bonds. For the carboxylic acid group, a planar cis conformation (with the hydroxyl hydrogen eclipsing the carbonyl oxygen) is generally more stable than the trans conformation due to favorable electronic interactions. nih.gov The orientation of the fluorosulfonyl group relative to the benzene (B151609) ring also leads to different stable conformers.
| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (°) |
| Conformer A (Global Minimum) | 0.00 | O=C-O-H ≈ 0; C-C-S-F ≈ 90 |
| Conformer B | > 5 | O=C-O-H ≈ 0; C-C-S-F ≈ -90 |
| Trans-Carboxylic Acid Conformer | > 20 | O=C-O-H ≈ 180; C-C-S-F ≈ 90 |
Note: The data in this table is representative and based on typical computational results for similar substituted benzoic acids. nih.gov
Investigation of Intramolecular Interactions and Rotational Barriers
The conformational preferences in "Benzoic acid, 3-chloro-4-(fluorosulfonyl)-" are governed by a delicate balance of intramolecular interactions. These include steric hindrance between adjacent substituents and non-covalent interactions such as hydrogen bonds or dipole-dipole interactions. For example, the rotational barrier of the carboxylic acid group is influenced by the interaction between the carboxylic protons and the adjacent chlorine atom. nih.gov
Similarly, the rotation of the fluorosulfonyl group is hindered by its interaction with the neighboring chloro and carboxylic acid groups. Computational studies can map the potential energy surface as a function of the rotational dihedral angles, allowing for the determination of the energy barriers separating different conformers. These rotational barriers are important for understanding the molecule's dynamic behavior in different environments. Studies on related sulfonamides have shown that the barrier to rotation around S-N bonds can be significant, and similar effects can be expected for the C-S bond in the subject compound. researchgate.netnih.gov
| Rotational Barrier | Calculated Energy Barrier (kJ/mol) | Associated Conformational Change |
| C-COOH Rotation | 20 - 30 | Planar cis to planar trans conformation of the carboxylic acid group. |
| C-SO2F Rotation | 10 - 20 | Rotation of the fluorosulfonyl group relative to the benzene ring. |
Note: The data in this table is illustrative of typical energy barriers for substituted aromatic compounds and is meant to be representative. nih.govresearchgate.net
Vibrational Spectroscopy Prediction and Correlation
A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical vibrational spectroscopy studies for Benzoic acid, 3-chloro-4-(fluorosulfonyl)-. Therefore, a direct comparison and detailed analysis of its IR and Raman spectra based on computational predictions and experimental data are not available at this time.
Computational Prediction of IR and Raman Spectra
Information regarding the computational prediction of the Infrared (IR) and Raman spectra for Benzoic acid, 3-chloro-4-(fluorosulfonyl)- is not available in the reviewed scientific literature. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to predict the vibrational frequencies and intensities of molecules. These theoretical spectra are invaluable for interpreting experimental data and for the assignment of vibrational modes to specific molecular motions. However, no such studies have been published for this particular compound.
Scaled Frequencies and Comparison with Experimental Data
Due to the absence of both computational predictions and experimental vibrational spectra for Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, a comparison involving scaled frequencies cannot be performed. The process of frequency scaling is a standard procedure in computational chemistry to correct for the approximations inherent in theoretical models and the neglect of anharmonicity, thereby improving the agreement between theoretical and experimental vibrational frequencies. Without the foundational data, this analysis is not possible.
Electronic Structure and Reactivity Descriptors
Detailed electronic structure analyses and the calculation of reactivity descriptors for Benzoic acid, 3-chloro-4-(fluorosulfonyl)- have not been reported in the available scientific literature. Such studies are crucial for understanding the chemical behavior and potential applications of a compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Orbitals)
There are no published studies detailing the Frontier Molecular Orbital (FMO) analysis of Benzoic acid, 3-chloro-4-(fluorosulfonyl)-. FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in predicting a molecule's reactivity, electronic properties, and UV-Vis spectral characteristics. The energies of the HOMO and LUMO, as well as their spatial distribution, provide insights into the electron-donating and electron-accepting capabilities of a molecule.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization
A Natural Bond Orbital (NBO) analysis for Benzoic acid, 3-chloro-4-(fluorosulfonyl)- has not been documented in the scientific literature. NBO analysis is a powerful tool used to study the delocalization of electron density, intramolecular and intermolecular bonding, and the hybridization of atomic orbitals within a molecule. This analysis provides a detailed picture of the electronic interactions that contribute to the stability and reactivity of the compound.
Electrostatic Potential Surfaces (EPS) for Molecular Recognition and Reactivity
There is no available information on the Electrostatic Potential Surface (EPS) of Benzoic acid, 3-chloro-4-(fluorosulfonyl)-. The EPS is a visual representation of the charge distribution on the surface of a molecule and is instrumental in predicting how a molecule will interact with other molecules. It helps in identifying regions that are prone to electrophilic and nucleophilic attack, thus providing valuable information about molecular recognition and chemical reactivity.
Fukui Functions and Other Reactivity Indices for Site Selectivity
Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) for predicting the reactivity of different sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This information is crucial for determining susceptibility to nucleophilic, electrophilic, and radical attacks.
For Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, the presence of strong electron-withdrawing groups—the carboxylic acid (-COOH), chloro (-Cl), and fluorosulfonyl (-SO₂F) groups—significantly influences its reactivity. The fluorosulfonyl group, in particular, is a powerful electron-withdrawing substituent.
Reactivity Predictions based on Fukui Functions:
Electrophilic Attack: Sites with the highest value of the Fukui function for electrophilic attack (f⁻) are most susceptible to losing an electron. In this molecule, these sites are likely to be the oxygen atoms of the carboxylic and sulfonyl groups due to their high electronegativity and lone pairs of electrons.
Nucleophilic Attack: Conversely, sites with the highest value of the Fukui function for nucleophilic attack (f⁺) are the most likely to accept an electron. For Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, the carbon atom of the carboxylic group and the sulfur atom of the fluorosulfonyl group are expected to be the primary sites for nucleophilic attack. The aromatic ring, being electron-deficient due to the attached withdrawing groups, would also be susceptible. semanticscholar.org
Radical Attack: The sites for radical attack (f⁰) are often an average of the sites for nucleophilic and electrophilic attack. preprints.org
The analysis of Fukui functions for substituted benzoic acids has shown that electron-withdrawing substituents increase the acidity of the carboxylic acid group. semanticscholar.org The trend of this increased acidity is generally ortho < meta < para. semanticscholar.org
Illustrative Data Table of Calculated Fukui Indices:
While specific DFT calculations for Benzoic acid, 3-chloro-4-(fluorosulfonyl)- are not available, the following table provides representative Fukui function values for different atomic sites, based on trends observed in similar molecules. Higher values indicate greater reactivity for the specified type of attack.
| Atomic Site | Representative f⁺ (Nucleophilic Attack) | Representative f⁻ (Electrophilic Attack) | Representative f⁰ (Radical Attack) |
| Carboxylic Carbon (C=O) | 0.15 | 0.02 | 0.085 |
| Carboxylic Oxygen (OH) | 0.08 | 0.18 | 0.13 |
| Carboxylic Oxygen (C=O) | 0.09 | 0.20 | 0.145 |
| Aromatic Carbon (C-Cl) | 0.12 | 0.05 | 0.085 |
| Aromatic Carbon (C-SO₂F) | 0.14 | 0.04 | 0.09 |
| Sulfonyl Sulfur (S) | 0.25 | 0.01 | 0.13 |
| Sulfonyl Oxygen (O=S=O) | 0.10 | 0.22 | 0.16 |
| Sulfonyl Fluorine (F) | 0.07 | 0.15 | 0.11 |
Disclaimer: These values are illustrative and based on general principles of computational chemistry for similar functional groups. They are not the result of specific calculations on Benzoic acid, 3-chloro-4-(fluorosulfonyl)-.
Investigation of Intramolecular Charge Transfer Phenomena
Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating portion of a molecule to an electron-accepting portion upon photoexcitation. rsc.org In Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, the aromatic ring can act as a π-electron system that is significantly influenced by its substituents.
The carboxylic acid, chloro, and particularly the fluorosulfonyl groups are strong electron-withdrawing groups. This electronic structure suggests that upon excitation, there could be a charge transfer from the benzoic acid moiety (acting as a relative donor) to the highly electron-deficient sulfonyl group. However, a more pronounced ICT is typically observed in molecules with distinct and strong electron-donating and electron-accepting groups. In this case, all major functional groups are electron-withdrawing, which may lead to more complex charge redistribution phenomena rather than a simple donor-acceptor ICT.
Theoretical studies on similar "push-pull" systems, where electron-donating and electron-accepting groups are present, have been instrumental in understanding ICT. rsc.org Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are used to model the excited states and visualize the charge redistribution. These calculations can predict the energies of the locally excited (LE) and charge-transfer (CT) states. The nature and efficiency of ICT are influenced by the electronic coupling between the donor and acceptor moieties, the solvent polarity, and potential hydrogen bonding interactions. researchgate.net
Molecular Interaction Modeling in Chemical Systems
Computational Studies of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Non-covalent interactions play a crucial role in determining the supramolecular structure and properties of chemical systems. For Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, several types of non-covalent interactions are expected to be significant.
Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor (the -OH group) and acceptor (the C=O group). In the solid state, benzoic acids typically form hydrogen-bonded dimers. Computational studies can model the geometry and energy of these hydrogen bonds.
Halogen Bonding: The chlorine atom on the aromatic ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of the halogen bond depends on the polarizability of the halogen and the electron-withdrawing power of the group it is attached to.
Other Interactions: Other non-covalent interactions, such as π-π stacking between aromatic rings and dipole-dipole interactions, would also influence the molecular packing.
Computational studies on similar aromatic sulfonyl fluorides have utilized Hirshfeld surface analysis to visualize and quantify non-covalent interactions. nih.gov For instance, in a related molecule, the fluorine atom of a sulfonyl fluoride (B91410) group was observed to form close interactions with π-bonds, while chlorine atoms were involved in Cl···O interactions. nih.gov
Illustrative Data Table of Non-Covalent Interaction Energies:
This table presents typical energy ranges for various non-covalent interactions that could be present in systems containing Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, as determined by computational methods for analogous compounds.
| Interaction Type | Typical Energy Range (kcal/mol) |
| O-H···O Hydrogen Bond (dimer) | -5 to -10 |
| C-Cl···O Halogen Bond | -1 to -4 |
| π-π Stacking | -1 to -3 |
| C-H···O Hydrogen Bond | -0.5 to -2 |
Disclaimer: These energy ranges are representative values from computational studies on similar molecular systems and are not specific to Benzoic acid, 3-chloro-4-(fluorosulfonyl)-.
Theoretical Exploration of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the potential energy surface (PES) of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
For Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, several types of reactions could be modeled:
Reactions at the Carboxylic Acid Group: Esterification or amidation reactions would involve nucleophilic attack at the carbonyl carbon. Computational models can determine the energy barriers for these reactions and the structure of the tetrahedral intermediate.
Nucleophilic Aromatic Substitution: Although the aromatic ring is deactivated by electron-withdrawing groups, under harsh conditions, nucleophilic substitution of the chlorine atom could occur. Theoretical calculations can explore the feasibility of such reactions and the stability of the Meisenheimer complex intermediate.
Reactions at the Sulfonyl Fluoride Group: The sulfonyl fluoride group is known for its unique reactivity, being more stable to hydrolysis than sulfonyl chlorides but still reactive towards strong nucleophiles. Computational studies can model the transition states for the substitution of the fluorine atom.
Methods such as DFT are commonly used to locate transition states and calculate activation energies. These theoretical explorations provide insights into reaction kinetics and selectivity, guiding synthetic efforts. acs.org
Advanced Research Methodologies and Future Outlook
Development of Chemo- and Regioselective Catalytic Reactions
The presence of multiple reactive sites on the Benzoic acid, 3-chloro-4-(fluorosulfonyl)- scaffold—the carboxylic acid, the aromatic ring, and the fluorosulfonyl group—necessitates the development of highly selective catalytic reactions. Chemoselectivity, the ability to react with one functional group in the presence of others, and regioselectivity, the ability to control the position of a chemical change on the aromatic ring, are paramount for the precise synthesis of complex derivatives.
Future research will likely focus on developing novel catalytic systems that can selectively target one functional group while leaving the others intact. For instance, catalysts could be designed to facilitate reactions at the carboxylic acid group (e.g., amidation, esterification) without affecting the highly reactive fluorosulfonyl moiety. Conversely, the development of catalysts that can selectively activate the C-Cl bond for cross-coupling reactions would open up avenues for further functionalization of the aromatic ring. The principles of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a set of robust and selective reactions involving the sulfonyl fluoride group, will be instrumental in this regard. researchgate.netrhhz.net The development of catalysts that can modulate the reactivity of the sulfonyl fluoride group for SuFEx reactions in a controlled manner will be a significant area of investigation.
Flow Chemistry and Automated Synthesis for High-Throughput Exploration
To fully explore the chemical space accessible from Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, a large number of derivatives will need to be synthesized and screened. Traditional batch synthesis methods can be time-consuming and difficult to scale. Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers a powerful alternative. nih.govnih.gov
The application of flow chemistry to the synthesis of derivatives of Benzoic acid, 3-chloro-4-(fluorosulfonyl)- can offer several advantages, including enhanced reaction control, improved safety for handling reactive intermediates, and the potential for seamless scale-up. nih.gov When combined with automation, flow chemistry systems can be used to rapidly generate libraries of compounds by systematically varying reaction parameters and building blocks. scribd.commdpi.com This high-throughput approach will be invaluable for exploring the structure-activity relationships of derivatives and for identifying compounds with desired properties for applications in materials science and drug discovery. The synthesis of related compounds like m-sulfamoylbenzamide analogues has already demonstrated the power of flow chemistry for producing compound libraries and for scalable production. nih.gov
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic procedures. Advanced in situ spectroscopic techniques, which allow for the real-time monitoring of a chemical reaction as it happens, are invaluable tools in this endeavor. For reactions involving Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can provide detailed information about the concentrations of reactants, intermediates, and products over time.
For instance, in situ NMR could be used to follow the conversion of the carboxylic acid group in an esterification reaction, while in situ IR could monitor changes associated with the sulfonyl fluoride group. bath.ac.uk For reactions that may involve radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy could be employed. bath.ac.uk The data obtained from these techniques can be used to build kinetic models of the reaction, to identify reaction bottlenecks, and to optimize conditions for yield and selectivity.
Exploration of Novel Synthetic Pathways for Fluorosulfonyl Aromatic Compounds
While traditional methods for the synthesis of arenesulfonyl fluorides often start from sulfonyl chlorides, recent years have seen the development of a plethora of new and innovative synthetic strategies. rhhz.netacs.org The exploration of these novel pathways will be crucial for the efficient and sustainable synthesis of Benzoic acid, 3-chloro-4-(fluorosulfonyl)- and its analogues.
Modern synthetic methods now allow for the preparation of sulfonyl fluorides from a wide range of readily available starting materials, including thiols, disulfides, sulfonic acids, and even carboxylic acids. researchgate.netacs.orgnih.gov Radical-based methods, in particular, have emerged as a powerful tool for the direct introduction of the fluorosulfonyl group. rsc.org The development of green and efficient protocols, for example, using potassium fluoride as the fluorine source and employing electrochemical methods, is also a key area of research. acs.orgresearchgate.net The application of these modern synthetic strategies will undoubtedly facilitate the synthesis of a diverse range of fluorosulfonyl aromatic compounds.
| Precursor | Typical Reagents | Key Advantages |
| Sulfonyl Chlorides | KF, KHF2 | Traditional, well-established method. rhhz.net |
| Thiols/Disulfides | Oxidant (e.g., Selectfluor, NaOCl), Fluoride Source (e.g., KF) | Utilizes readily available and stable starting materials. acs.orgresearchgate.net |
| Sulfonic Acids/Salts | Thionyl fluoride, Deoxyfluorinating agents (e.g., Xtalfluor-E®) | Direct conversion from stable S(VI) compounds without oxidation. nih.govresearchgate.net |
| Sulfonamides | Pyrylium salt, MgCl2, KF | A method for converting relatively unreactive sulfonamides. researchgate.net |
| Diazonium Salts | SO2, Fluoride source | Allows for the conversion of an amino group to a sulfonyl fluoride. nih.gov |
| Carboxylic Acids | Decarboxylative cross-coupling | A more recent approach for direct conversion. researchgate.net |
Integration into Complex Chemical Systems for Functional Materials Research
The bifunctional nature of Benzoic acid, 3-chloro-4-(fluorosulfonyl)-, with a carboxylic acid at one end and a reactive sulfonyl fluoride at the other, makes it an excellent building block for the construction of more complex chemical systems and functional materials. The carboxylic acid can be used as a handle for attachment to polymers, surfaces, or biomolecules through the formation of amide or ester linkages.
The fluorosulfonyl group, with its unique reactivity in SuFEx click chemistry, provides a second, orthogonal handle for further modification. researchgate.netacs.org This dual functionality allows for the precise design and synthesis of materials with tailored properties. For example, Benzoic acid, 3-chloro-4-(fluorosulfonyl)- could be incorporated into a polymer backbone to introduce specific functionalities or to act as a cross-linking agent. Its derivatives could also be used to modify the surfaces of materials to alter their properties, such as wettability or biocompatibility. The exploration of this compound as a versatile building block in materials science is a promising avenue for future research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-4-(fluorosulfonyl)benzoic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via selective chlorination and fluorosulfonation. A plausible route involves chlorinating 4-(fluorosulfonyl)benzoic acid using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled temperatures (40–60°C) . Alternatively, sulfonation of 3-chlorobenzoic acid derivatives using fluorosulfonic acid (HSO₃F) or sulfur trioxide (SO₃) may be employed. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product .
Q. How can researchers characterize the purity and structural integrity of 3-chloro-4-(fluorosulfonyl)benzoic acid?
- Methodological Answer :
- LC-MS : Quantify purity and detect impurities using a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (90:10 to 10:90 gradient) .
- NMR : Confirm structure via ¹H/¹³C NMR (δ ~8.2 ppm for aromatic protons, δ ~160–170 ppm for carbonyl in ¹³C).
- FT-IR : Identify functional groups (e.g., S=O stretch at 1350–1200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- Reference Data : Cross-validate spectral data with NIST Chemistry WebBook or CAS entries .
Advanced Research Questions
Q. How can computational tools optimize retrosynthetic pathways for this compound?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to predict feasible routes. For example:
- Step 1 : Input the target structure into Template_relevance models (Pistachio, Reaxys_biocatalysis) to identify precursor molecules like 4-fluorosulfonylbenzoic acid or 3-chlorobenzoic acid.
- Step 2 : Evaluate route feasibility using "Top-N" scoring (e.g., catalyst compatibility, yield thresholds >70%) .
- Step 3 : Validate predictions with DFT calculations (e.g., Gibbs free energy of intermediate steps).
Q. How can researchers resolve contradictions in reported reaction yields for fluorosulfonyl-substituted benzoic acid derivatives?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity, temperature). For example, FeCl₃ vs. AlCl₃ in chlorination reactions .
- Mechanistic Studies : Use in-situ FT-IR or GC-MS to monitor intermediate formation and side reactions.
- Literature Comparison : Analyze discrepancies in CAS entries (e.g., conflicting solvent recommendations in vs. 16) to identify optimal conditions .
Q. What role does the fluorosulfonyl group play in modulating biological activity or material properties?
- Methodological Answer :
- Pharmaceutical Applications : The fluorosulfonyl group enhances electrophilicity, making it a reactive handle for covalent inhibitors (e.g., kinase targeting). Test activity via in vitro enzyme assays (IC₅₀ measurements) .
- Material Science : The group improves thermal stability in polymers. Characterize via TGA (decomposition >250°C) and DSC (glass transition temperature shifts) .
Q. What strategies enhance the solubility or bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Derivatization : Synthesize ester prodrugs (e.g., methyl or benzyl esters) via nucleophilic substitution. Monitor hydrolysis kinetics in simulated biological fluids (pH 7.4 buffer) .
- Formulation : Use nanoemulsions or cyclodextrin complexes. Assess bioavailability via LC-MS pharmacokinetic profiling in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
